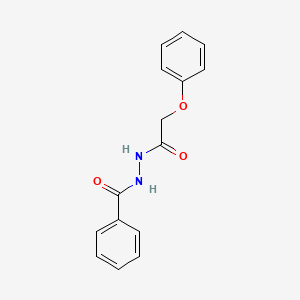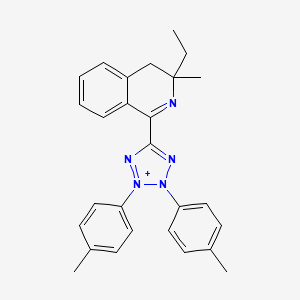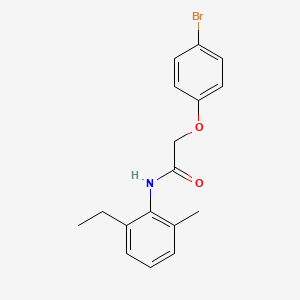
N'-(2-phenoxyacetyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-phenoxyacetyl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. N’-(2-phenoxyacetyl)benzohydrazide has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
合成路线和反应条件
N'-(2-苯氧基乙酰基)苯甲酰肼的合成通常涉及苯氧基乙酸与苯甲酰肼的反应。该过程从苯氧基乙酸的酯化反应开始,生成苯氧基乙酰氯。 然后,该中间体在受控条件下与苯甲酰肼反应,生成N'-(2-苯氧基乙酰基)苯甲酰肼 .
工业生产方法
在工业环境中,N'-(2-苯氧基乙酰基)苯甲酰肼的生产可以通过优化反应条件(如温度、压力和催化剂的使用)来扩大规模。该过程涉及与实验室合成相同的基本步骤,但在更大反应器中进行,并进行连续监测以确保高产率和纯度。
化学反应分析
反应类型
N'-(2-苯氧基乙酰基)苯甲酰肼可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的氧化物。
还原: 还原反应可以将其转化为不同的肼衍生物。
取代: 它可以参与亲核取代反应,其中苯氧基乙酰基可以被其他官能团取代。
常见试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和亲核试剂(如胺和醇)。 反应通常在温和至中等条件下进行,并仔细控制温度和 pH 值,以确保生成所需产物 .
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可以生成苯氧基乙酸衍生物,而还原可以生成各种肼化合物。 取代反应可以导致形成具有不同官能团的新苯甲酰肼衍生物 .
科学研究应用
化学: 它被用作合成更复杂分子的构建块,以及有机合成中的试剂。
生物学: 该化合物作为某些酶的抑制剂显示出前景,使其成为开发新药的候选药物。
作用机制
N'-(2-苯氧基乙酰基)苯甲酰肼的作用机制涉及其与特定分子靶标(如酶)的相互作用。该化合物可以与酶的活性位点结合,抑制其活性,从而发挥其生物效应。 例如,它已被证明可以抑制烯酰-ACP 还原酶和二氢叶酸还原酶,这两种酶分别参与细菌细胞壁合成和叶酸代谢 .
相似化合物的比较
类似化合物
- N'-苄叉基-4-叔丁基苯甲酰肼
- N'-苄叉基-2-羟甲基苯甲酰肼
- 2,3-二甲氧基苯甲酰肼
独特性
N'-(2-苯氧基乙酰基)苯甲酰肼因其苯氧基乙酰基而脱颖而出,该基团赋予其独特的化学性质和生物活性。 与类似化合物相比,它在抑制某些酶方面显示出更高的功效,并且作为抗菌剂的潜力更大 .
属性
分子式 |
C15H14N2O3 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC 名称 |
N'-(2-phenoxyacetyl)benzohydrazide |
InChI |
InChI=1S/C15H14N2O3/c18-14(11-20-13-9-5-2-6-10-13)16-17-15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,16,18)(H,17,19) |
InChI 键 |
YUZJSLMIEMARFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Butoxyphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B11699994.png)
![2,3-dimethoxy-6-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11699999.png)

![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide](/img/structure/B11700010.png)
![4-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11700013.png)

![4-Methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amino]carbothioyl}amino)ethyl]benzamide](/img/structure/B11700029.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11700041.png)
![2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide](/img/structure/B11700054.png)
![N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11700058.png)

![4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11700079.png)
![2-chloro-N'-[(4-chlorophenoxy)acetyl]benzohydrazide](/img/structure/B11700088.png)
